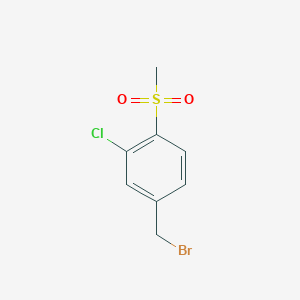
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a fluorinated phenyl group, and an isonicotinic acid methyl ester moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the core isonicotinic acid structure. The process often includes:
Bromination: Introduction of the bromine atom into the isonicotinic acid framework.
Amination: Attachment of the 2-fluoro-phenylamino group through nucleophilic substitution reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(2-chloro-phenylamino)-isonicotinic acid methyl ester
- 3-Bromo-5-(2-methyl-phenylamino)-isonicotinic acid methyl ester
- 3-Bromo-5-(2-nitro-phenylamino)-isonicotinic acid methyl ester
Uniqueness
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H10BrFN2O2 |
|---|---|
Molecular Weight |
325.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10BrFN2O2/c1-19-13(18)12-8(14)6-16-7-11(12)17-10-5-3-2-4-9(10)15/h2-7,17H,1H3 |
InChI Key |
ULWGTCQZRTWBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1NC2=CC=CC=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(6-Methoxypyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B8609007.png)
![4-Cyano-7-methoxy benzo[b]thiophene](/img/structure/B8609015.png)










